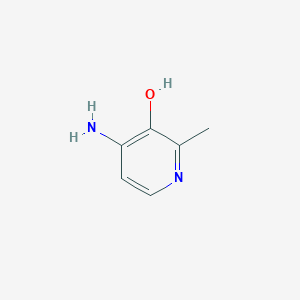
4-Amino-2-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methylpyridin-3-ol is a pyridine derivative with the molecular formula C6H8N2O. This compound is characterized by the presence of an amino group at the 4th position, a methyl group at the 2nd position, and a hydroxyl group at the 3rd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylpyridin-3-ol can be achieved through several methods. One common route involves the reaction of 2-chloro-5-methyl-4-nitropyridine-1-oxide with potassium hydroxide in methanol under pressure, followed by hydrogenation using a platinum catalyst . Another method includes the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions under alkaline conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using platinum or palladium catalysts.
Substitution: Alkaline conditions using bases like sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Amino-2-methylpyridin-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify various biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
4-Amino-2-methylpyridine: Similar structure but lacks the hydroxyl group, leading to different chemical properties and reactivity.
5-Bromo-2-methylpyridin-3-amine: Contains a bromine atom, making it suitable for cross-coupling reactions.
2-Amino-4-methylpyridine: Differently substituted pyridine with distinct biological activities.
Uniqueness: 4-Amino-2-methylpyridin-3-ol is unique due to the presence of both an amino and a hydroxyl group on the pyridine ring, which imparts significant basicity and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4-amino-2-methylpyridin-3-ol |
InChI |
InChI=1S/C6H8N2O/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3,(H2,7,8) |
InChI Key |
NXCMHUKMFSBHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


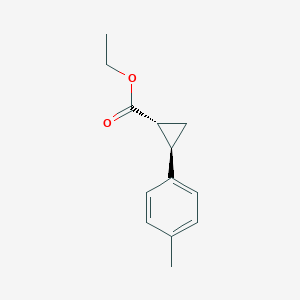

![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)

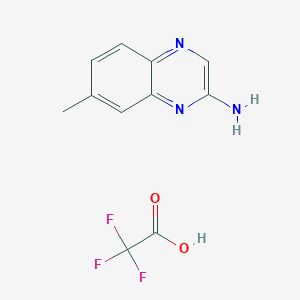
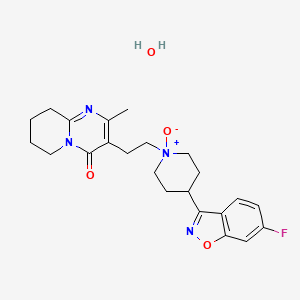
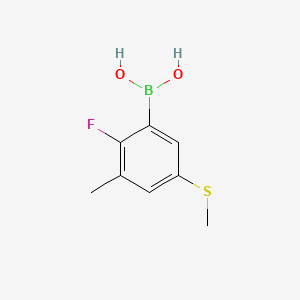
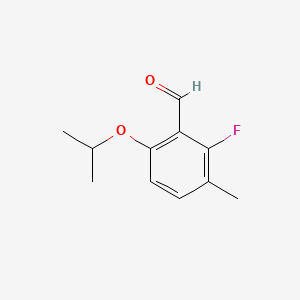
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)
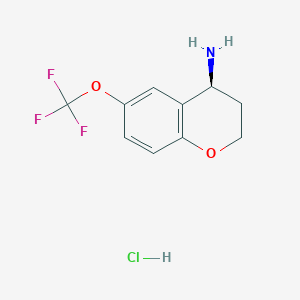
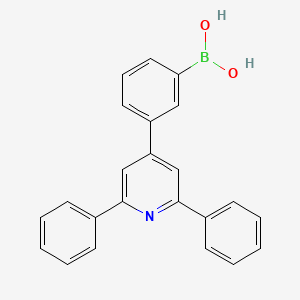

![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)
